1-(3-Methylisoxazol-5-yl)propan-2-one oxime
Description
1-(3-Methylisoxazol-5-yl)propan-2-one oxime is a heterocyclic oxime derivative comprising a propan-2-one backbone functionalized with an oxime group (–NOH) and substituted at the 3-position of an isoxazole ring with a methyl group. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. Its synthesis often involves condensation reactions between hydroxylamine derivatives and ketones, followed by functionalization of the isoxazole moiety .
Properties
IUPAC Name |
(NE)-N-[1-(3-methyl-1,2-oxazol-5-yl)propan-2-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(8-10)3-7-4-6(2)9-11-7/h4,10H,3H2,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQGOWZZAOIMKA-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methylisoxazol-5-yl)propan-2-one oxime typically involves the reaction of 3-methylisoxazole with propan-2-one oxime under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(3-Methylisoxazol-5-yl)propan-2-one oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using water and acid or base catalysts.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Methylisoxazol-5-yl)propan-2-one oxime has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Methylisoxazol-5-yl)propan-2-one oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Selected Oxime Derivatives
Key Observations :
- Electronic Effects : The 3-methylisoxazole substituent introduces aromaticity and electron-withdrawing character, enhancing stability compared to aliphatic substituents (e.g., methoxyphenyl in ).
- Biological Relevance: Isoxazole-containing oximes are often explored for CNS-targeting applications due to their ability to cross the blood-brain barrier, unlike bulky piperidinone derivatives .
Research Findings and Limitations
- Gaps in Data : Direct comparative studies on biological activity or thermodynamic properties (e.g., binding affinities, solubility) are absent in the provided evidence. Most conclusions are inferred from structural analogies.
Biological Activity
1-(3-Methylisoxazol-5-yl)propan-2-one oxime is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an isoxazole ring, which contributes to its biological activity. The oxime functional group enhances reactivity and interaction with biological targets.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes, including kinases and acetylcholinesterases, which are critical in cellular signaling pathways and neurotransmission.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Bacterial Inhibition : Studies have shown that the compound effectively inhibits the growth of various bacterial strains.
- Fungal Activity : It also demonstrates antifungal effects, making it a candidate for treating fungal infections.
Anticancer Potential
The compound has been explored for its anticancer properties:
- Cell Line Studies : In vitro studies reveal that it can induce apoptosis in cancer cell lines, such as human colorectal carcinoma (HCT-116) and lung cancer (A549) cells. The mechanism involves modulation of key signaling pathways associated with cell proliferation and survival .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT-116 | 0.1 | Inhibition of cell growth |
| A549 | 0.025 | Induction of apoptosis |
| HL60 (leukemia) | 0.1–1 | Antiproliferative activity |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has potential anti-inflammatory effects:
- Kinase Inhibition : It acts as a kinase inhibitor, affecting pathways involved in inflammation . This property could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that the compound significantly reduced bacterial counts in vitro compared to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
- Cancer Treatment Research : Another research project evaluated its effects on various cancer cell lines, reporting substantial reductions in viability and increased apoptosis rates compared to untreated controls .
- Inflammatory Response Modulation : Research highlighted its role in modulating inflammatory responses through inhibition of specific kinases involved in cytokine signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
